2-(Azetidin-3-yl)-4-methylpentan-3-one
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Overview
Description
2-(Azetidin-3-yl)-4-methylpentan-3-one is a heterocyclic organic compound featuring an azetidine ring Azetidine is a four-membered nitrogen-containing ring, which is relatively rare in natural products but has significant synthetic and biological importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4-methylpentan-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. A green and facile synthesis method has been developed, which employs commercially available and low-cost starting materials . This method is suitable for large-scale production and minimizes the use of hazardous reagents, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-4-methylpentan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-4-methylpentan-3-one include other azetidine derivatives and oxetane-containing compounds . These compounds share the four-membered ring structure but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is its specific combination of the azetidine ring with a 4-methylpentan-3-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)7(3)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
QUKBYNYCFPYEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C1CNC1 |
Origin of Product |
United States |
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